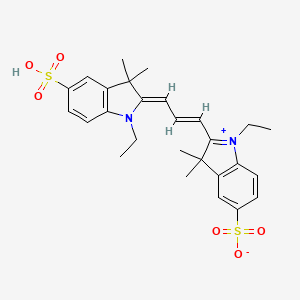
1-Ethyl-2-((3-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
描述
1-Ethyl-2-((3-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a useful research compound. Its molecular formula is C27H32N2O6S2 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-2-((3-(1-ethyl-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate) is a complex organic compound with potential biological applications. Its molecular formula is C27H32N2O6S2, and it has a molecular weight of 544.7 g/mol. This compound is notable for its fluorescent properties and potential use in biomedical research.
The compound exhibits biological activity primarily through its interactions with cellular receptors and signaling pathways. It has been studied for its effects on various protein targets, including G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.
Fluorescent Properties
This compound) demonstrates significant absorption and emission peaks, making it suitable for use as a fluorescent probe in biological imaging. For instance, it absorbs light around 554 nm and emits fluorescence at approximately 566 nm.
Case Studies and Research Findings
Recent studies have focused on the compound's application in receptor imaging and tracking within live cells. For example:
- Receptor Binding Studies : The compound was evaluated for its binding affinity to various opioid receptors (δOR, μOR, κOR). Binding assays revealed that it possesses a high affinity for δOR with a dissociation constant () value of approximately 2.3 nM, indicating its potential as a selective fluorescent probe for this receptor type .
- Intracellular Dynamics : In cellular models transfected with δOR, the labeled receptors were observed to diffuse across the plasma membrane over extended periods (up to 2–3 hours), showcasing the compound's utility in live-cell imaging techniques .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of similar compounds:
| Compound Name | Molecular Formula | Binding Affinity (K_d) | Emission Peak (nm) | Notes |
|---|---|---|---|---|
| Compound A | C27H32N2O6S2 | 2.3 nM | 566 | High selectivity for δOR |
| Compound B | C31H38N2O8S | 0.12 nM | 580 | Broad spectrum receptor activity |
| Compound C | C39H45N3O10S2 | 0.09 nM | 590 | Multi-modal imaging capabilities |
Applications in Research
The compound's unique properties make it valuable for various applications:
- Fluorescent Probes : It serves as a fluorescent marker in microscopy and imaging studies.
- Drug Development : Its interaction with GPCRs suggests potential therapeutic applications in pain management and neurological disorders.
属性
IUPAC Name |
1-ethyl-2-[(E,3Z)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCLJBKXGJHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















